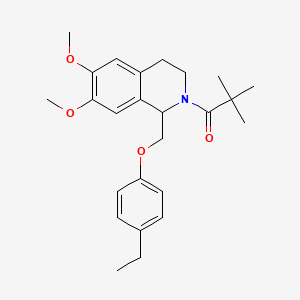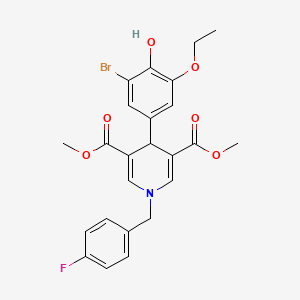![molecular formula C28H24ClN5 B11205179 4-[4-(2-chlorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11205179.png)
4-[4-(2-chlorophenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a chlorophenyl group and a pyrrolo[2,3-d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and acyl chlorides under reflux conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the pyrrolo[2,3-d]pyrimidine core with the piperazine ring, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions are common, especially for the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Biological Studies: Used in studies involving cell signaling pathways and apoptosis.
Industrial Applications: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell proliferation and survival . This leads to the induction of apoptosis in cancer cells and inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity and are used in cancer research.
Pyrimidine Derivatives: Commonly used in drug discovery for their diverse biological activities.
Uniqueness
1-(2-Chlorophenyl)-4-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is unique due to its specific structural features that confer high selectivity and potency towards certain protein kinases. Its ability to induce apoptosis selectively in cancer cells makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C28H24ClN5 |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C28H24ClN5/c29-24-13-7-8-14-25(24)32-15-17-33(18-16-32)27-26-23(21-9-3-1-4-10-21)19-34(28(26)31-20-30-27)22-11-5-2-6-12-22/h1-14,19-20H,15-18H2 |
InChI Key |
XDDIUCGIJRVVDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11205099.png)

![4-fluoro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11205121.png)
![2-oxo-2-phenylethyl N-[(4-bromophenyl)carbonyl]tryptophanate](/img/structure/B11205124.png)
![Methyl 4-{[2-(2-furoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B11205131.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B11205146.png)
![1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11205150.png)
![5,7-diphenyl-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11205157.png)
![2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B11205158.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11205162.png)
![2-(4-bromophenyl)-7-phenylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B11205166.png)
![2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11205174.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11205183.png)
